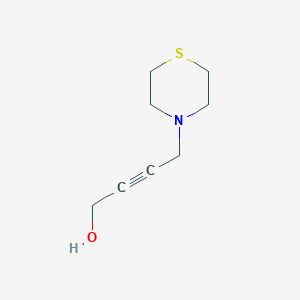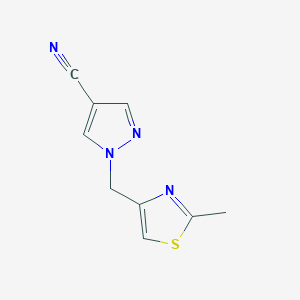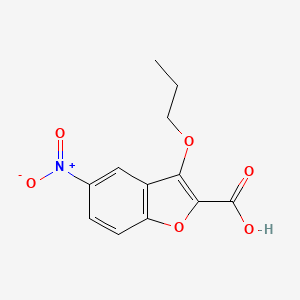
5-Nitro-3-propoxybenzofuran-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
Un método común implica la nitración de furfural utilizando una mezcla de ácido nítrico y anhídrido acético en presencia de ácido sulfúrico . El compuesto de nitrofurano resultante puede luego sufrir reacciones adicionales para introducir el grupo propoxilo y el grupo carboxilo.
Métodos de producción industrial
La producción industrial del ácido 5-nitro-3-propoxibenzofurano-2-carboxílico puede implicar rutas sintéticas similares pero a mayor escala. El uso de reactores de flujo continuo y condiciones de reacción optimizadas puede mejorar el rendimiento y la pureza, al tiempo que reduce los costos de producción. La escalabilidad de los pasos de nitración y funcionalización posteriores es crucial para las aplicaciones industriales.
Análisis De Reacciones Químicas
Tipos de reacciones
El ácido 5-nitro-3-propoxibenzofurano-2-carboxílico puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El grupo nitro se puede reducir a un grupo amino en condiciones específicas.
Reducción: El grupo ácido carboxílico se puede reducir a un alcohol.
Sustitución: El grupo nitro se puede sustituir con otros grupos funcionales utilizando reactivos apropiados.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Los agentes reductores como hidruro de aluminio y litio e hidruro de sodio se usan a menudo.
Sustitución: Se emplean reactivos como metóxido de sodio y catalizadores de paladio para reacciones de sustitución.
Principales productos formados
Derivados de amina: Formados por la reducción del grupo nitro.
Derivados de alcohol: Formados por la reducción del grupo ácido carboxílico.
Benzofuranos sustituidos: Formados por reacciones de sustitución en la posición del grupo nitro.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
El mecanismo de acción del ácido 5-nitro-3-propoxibenzofurano-2-carboxílico implica su interacción con objetivos moleculares y vías específicas. El grupo nitro puede sufrir reducción para formar intermediarios reactivos que interactúan con componentes celulares, lo que lleva a efectos antibacterianos y antitumorales . La estructura del anillo de benzofurano también contribuye a su actividad biológica al facilitar las interacciones con enzimas y receptores.
Comparación Con Compuestos Similares
Compuestos similares
Ácido 5-nitrobenzofurano-2-carboxílico: Carece del grupo propoxilo, lo que puede afectar su actividad biológica.
Ácido 3-propoxibenzofurano-2-carboxílico: Carece del grupo nitro, que es crucial para sus propiedades antibacterianas.
Ácido 5-nitro-2-furoico: Un derivado de furano con grupos nitro y carboxilo similares pero diferente estructura de anillo.
Singularidad
El ácido 5-nitro-3-propoxibenzofurano-2-carboxílico es único debido a la presencia de los grupos nitro y propoxilo en el anillo de benzofurano. Esta combinación de grupos funcionales mejora su actividad biológica y reactividad química, lo que lo convierte en un compuesto valioso para diversas aplicaciones .
Propiedades
Fórmula molecular |
C12H11NO6 |
|---|---|
Peso molecular |
265.22 g/mol |
Nombre IUPAC |
5-nitro-3-propoxy-1-benzofuran-2-carboxylic acid |
InChI |
InChI=1S/C12H11NO6/c1-2-5-18-10-8-6-7(13(16)17)3-4-9(8)19-11(10)12(14)15/h3-4,6H,2,5H2,1H3,(H,14,15) |
Clave InChI |
ILWZLTJMNKQPNK-UHFFFAOYSA-N |
SMILES canónico |
CCCOC1=C(OC2=C1C=C(C=C2)[N+](=O)[O-])C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


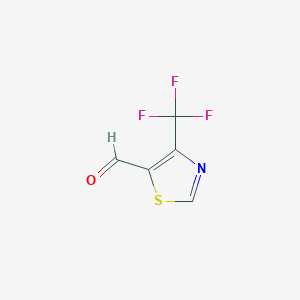
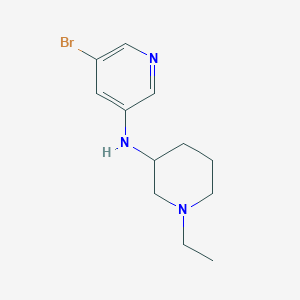
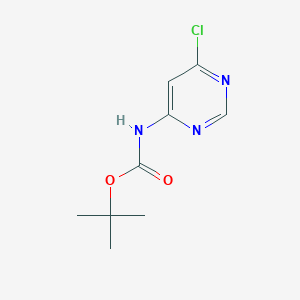
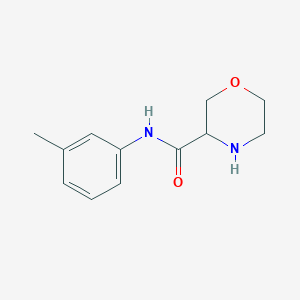
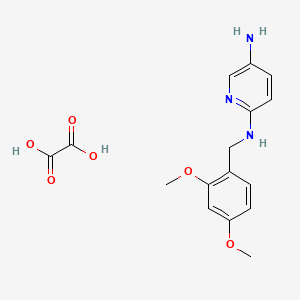
![Methyl 2-(2-bromo-1H-benzo[d]imidazol-5-yl)acetate](/img/structure/B11778318.png)
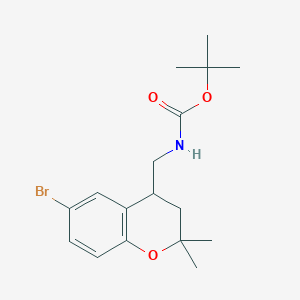

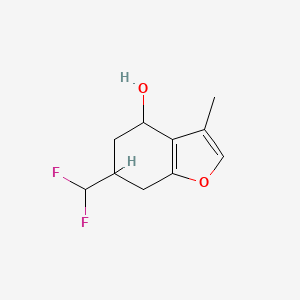

![5,6-Dichloro-[2,3'-bipyridine]-3-carbonitrile](/img/structure/B11778331.png)

